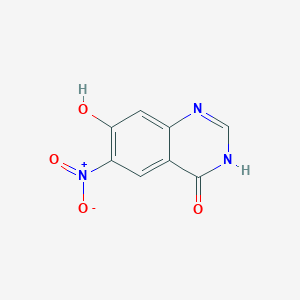
7-Hydroxy-6-nitro-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-6-nitro-3H-quinazolin-4-one is a quinazoline derivative, which belongs to the class of nitrogen-containing heterocyclic compounds.
准备方法
The synthesis of 7-Hydroxy-6-nitro-3H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of 2-amino-4-chlorobenzoic acid with formamide to form 2-chloroquinazolin-4-one.
Nitration: The nitration of 2-chloroquinazolin-4-one using a mixture of concentrated sulfuric acid and nitric acid yields 6-nitro-2-chloroquinazolin-4-one.
Hydrolysis: The final step involves the hydrolysis of 6-nitro-2-chloroquinazolin-4-one to produce this compound.
化学反应分析
7-Hydroxy-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline-4,7-dione derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 6-aminoquinazoline-4,7-diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups using appropriate reagents and conditions
科学研究应用
作用机制
The mechanism of action of 7-Hydroxy-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits shikimate dehydrogenase by binding to its active site, thereby preventing the conversion of 3-dehydroshikimate to shikimate.
Tyrosine Kinase Inhibition: In the context of cancer treatment, this compound and its derivatives inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
7-Hydroxy-6-nitro-3H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness:
6-Nitroquinazoline-2,4-diol: This compound also inhibits shikimate dehydrogenase but differs in the position of the nitro and hydroxyl groups, which can affect its binding affinity and specificity.
4,7-Dichloro-6-nitroquinazoline: This derivative is used as an intermediate in the synthesis of various therapeutic agents, including tyrosine kinase inhibitors.
2,4,6-Trisubstituted Quinazolines: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
属性
分子式 |
C8H5N3O4 |
|---|---|
分子量 |
207.14 g/mol |
IUPAC 名称 |
7-hydroxy-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13) |
InChI 键 |
DGAQZMKEHDOLCK-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])O)N=CNC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
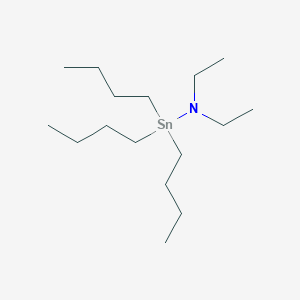
![5-Acetyl-benzo[b]thiophen-3-one](/img/structure/B8581596.png)
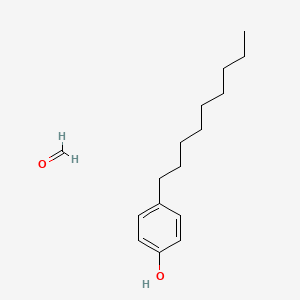
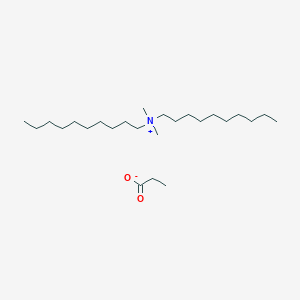
![1-Methyl-4-[4-(methylsulfanyl)phenoxy]-2-(propylsulfanyl)benzene](/img/structure/B8581610.png)
![({[(4-Nitrophenyl)methoxy]carbonyl}oxy)acetic acid](/img/structure/B8581613.png)
![1-Propanol, 2-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B8581623.png)
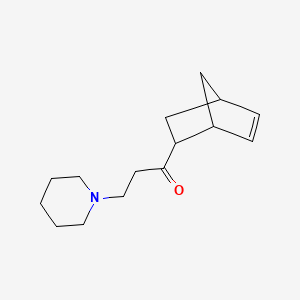
![(4S)-4-[2-(Benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8581631.png)
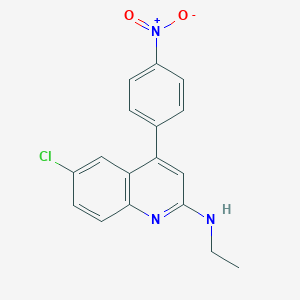
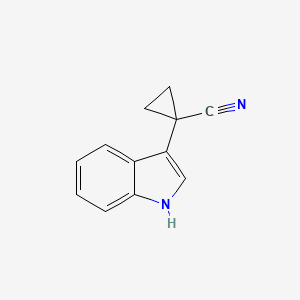
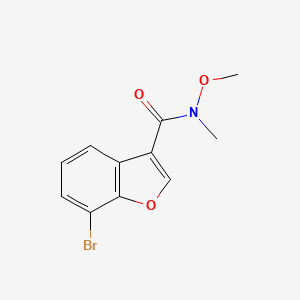
![[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B8581663.png)

